molecular formula C25H22BrNO5S B2997608 ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate CAS No. 88461-75-0

ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate

Cat. No.: B2997608
CAS No.: 88461-75-0
M. Wt: 528.42
InChI Key: VLVZTOHKDLFKSP-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by three key substituents:

  • Phenyl group at position 1: The aromatic ring contributes to π-π stacking interactions, influencing crystallinity and solubility.

Its structural complexity suggests applications in medicinal chemistry or materials science, particularly in designing enzyme inhibitors or crystalline materials .

Properties

IUPAC Name

ethyl 2-(bromomethyl)-5-(4-methylphenyl)sulfonyloxy-1-phenylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO5S/c1-3-31-25(28)24-21-15-19(32-33(29,30)20-12-9-17(2)10-13-20)11-14-22(21)27(23(24)16-26)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVZTOHKDLFKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family, characterized by its complex structure and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Indole Core : The indole structure is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
  • Bromomethyl Group : This halogenated moiety can enhance reactivity and may influence interactions with biological targets.
  • Sulfonyl Group : The presence of a sulfonyl group often enhances solubility and bioavailability.

Research indicates that compounds with indole structures can interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Indoles have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : this compound may modulate signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties:

  • Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20COX inhibition
HeLa (Cervical)12MAPK pathway modulation

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

  • Cytokine Production : Studies suggest a reduction in TNF-alpha and IL-6 levels upon treatment with this compound.

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, accompanied by increased markers of apoptosis.
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased paw swelling and reduced levels of inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Yield (%) Notable Properties/Applications Reference
Ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate (Target) 2-Bromomethyl, 5-(4-methylphenyl)sulfonyloxy, 1-phenyl N/A Potential bioactivity (inferred from sulfonyl group)
Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate 2-(4-Bromophenyl), 3-carboxylate 97.0 High-yield synthesis; halogenated aromatic moiety
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-Fluoro, 2-carboxamide, 4-benzoylphenyl 37.5 Fluoro-substituted; moderate yield
Ethyl 5-fluoroindole-2-carboxylate 5-Fluoro, 2-carboxylate N/A Precursor for amide derivatives
Ethyl 2-(bromomethyl)-5-methoxy-1-phenylsulfonyl-1H-indole-3-carboxylate 2-Bromomethyl, 5-methoxy, 1-phenylsulfonyl N/A Structural similarity; crystallographic data

Key Observations

Substituent Effects on Reactivity and Yield The bromomethyl group at position 2 (target compound) offers superior leaving-group capability compared to the 4-bromophenyl group in , which may influence reactivity in cross-coupling or alkylation reactions. Sulfonyloxy vs. Sulfonate esters are often hydrolytically stable, enhancing metabolic resistance in drug design .

Synthetic Challenges

  • Compounds with bulky substituents (e.g., sulfonyloxy groups) typically exhibit lower yields due to steric effects. For example, the 10% yield of 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide highlights challenges in synthesizing sterically crowded indoles.

Biological and Material Applications Antimicrobial Potential: The sulfonyl group in the target compound is structurally analogous to benzenesulfonamide derivatives, which exhibit antibacterial and antitumor activities . Crystallinity: The phenyl group at position 1 in the target compound may enhance crystallinity, as seen in related structures analyzed via SHELX software .

Table 2: Substituent Impact on Properties

Position Substituent in Target Compound Impact on Properties
1 Phenyl Enhances π-π interactions; improves crystallinity
2 Bromomethyl Facilitates nucleophilic substitutions (e.g., Suzuki coupling)
5 (4-Methylphenyl)sulfonyloxy Introduces steric bulk; potential bioactivity

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